molecular formula C8H6F2O B1304709 2,6-Difluoro-3-methylbenzaldehyde CAS No. 261763-34-2

2,6-Difluoro-3-methylbenzaldehyde

Cat. No. B1304709
M. Wt: 156.13 g/mol
InChI Key: MXZXYEFIOADJMW-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the synthesis and properties of related fluorinated benzaldehydes have been studied, which can provide insights into the characteristics of 2,6-Difluoro-3-methylbenzaldehyde. Fluorinated benzaldehydes are important intermediates in organic synthesis and have applications in the development of pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties imparted by the fluorine atoms .

Synthesis Analysis

The synthesis of 2,6-Difluorobenzaldehyde, a closely related compound, was achieved from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, followed by purification through fractionation. The reaction conditions were optimized to achieve a yield of 61.2% and a purity of 98.1% . This method could potentially be adapted for the synthesis of 2,6-Difluoro-3-methylbenzaldehyde by introducing a methyl group at the appropriate step in the synthesis.

Molecular Structure Analysis

While the molecular structure of 2,6-Difluoro-3-methylbenzaldehyde is not directly discussed, the structure of similar fluorinated compounds has been studied using various spectroscopic methods, including NMR and mass spectroscopy . These techniques could be applied to determine the structure and confirm the identity of 2,6-Difluoro-3-methylbenzaldehyde once synthesized.

Chemical Reactions Analysis

Fluorinated benzaldehydes are known to undergo various chemical reactions, including nucleophilic aromatic substitution, which was utilized in the synthesis of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from pentafluorobenzaldehyde . The presence of fluorine atoms can significantly alter the reactivity of the benzaldehyde, making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzaldehydes are influenced by the strong electronegativity of fluorine, which affects the electron distribution in the aromatic ring. This can lead to changes in properties such as boiling point, melting point, and solubility compared to non-fluorinated analogs. The specific properties of 2,6-Difluoro-3-methylbenzaldehyde would need to be determined experimentally, but insights can be gained from related compounds .

Scientific Research Applications

Synthesis and Optimization

2,6-Difluorobenzaldehyde, a close relative to 2,6-Difluoro-3-methylbenzaldehyde, has been synthesized from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide. This process includes steps such as fractionation purification, with the reaction conditions optimized for yield and purity, achieving a product yield of 61.2% and a purity of 98.1% (Wang Ya-lou, 2004).

Molecular Structure Analysis

Matrix-isolation infrared spectroscopy has been utilized to study structural isomers of difluorobenzaldehydes, including 2,6-difluoro variants. This technique, combined with UV irradiation and DFT calculations, has revealed insights into photo-induced rotational isomerism, identifying anti and syn rotamers and evaluating their energy differences, which are in good agreement with DFT calculations (T. Itoh et al., 2011).

Catalytic Applications

Copper-catalyzed oxidation processes have been developed to convert benzyl alcohols to aromatic aldehydes, including methylbenzaldehydes, in water at room temperature. This method highlights a broad substrate scope, high functional group tolerance, and the ability to reuse the catalytic system for subsequent cycles. It offers a green chemistry approach by avoiding organic solvents, surfactants, or phase transfer agents, producing 4-methylbenzaldehyde on a multi-gram scale with high yields (Jiang-Ping Wu et al., 2016).

Fluorinated Compound Synthesis for Anticancer Research

Research into the synthesis of fluorinated analogs of combretastatin A-4 has involved the production of various fluorinated benzaldehydes. These compounds, including 3,5-difluoro-4-hydroxybenzaldehyde, have been utilized in Wittig synthesis to create fluoro-substituted stilbenes with potential anticancer properties. The in vitro efficacy of these compounds has been studied, revealing the retention of potent cell growth inhibitory properties by certain fluoro analogs, underscoring the significance of fluorinated compounds in medicinal chemistry (N. Lawrence et al., 2003).

Safety And Hazards

2,6-Difluoro-3-methylbenzaldehyde is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound . It’s also recommended to use this compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-difluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZXYEFIOADJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378904
Record name 2,6-Difluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylbenzaldehyde

CAS RN

261763-34-2
Record name 2,6-Difluoro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-34-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Cornec, L Monti, J Kovalevich… - Journal of medicinal …, 2017 - ACS Publications
Alzheimer’s disease (AD) is a complex, multifactorial disease in which different neuropathological mechanisms are likely involved, including those associated with pathological tau and …
Number of citations: 45 pubs.acs.org

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